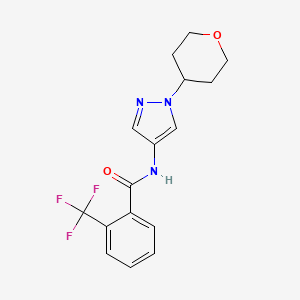
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, ultimately resulting in apoptosis. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which may contribute to its efficacy in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory properties. It has been demonstrated to inhibit the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a role in the pathogenesis of autoimmune diseases. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce the activation of T-cells, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It is also orally bioavailable, making it easy to administer to animals in preclinical studies. However, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has not been extensively studied in non-human primates, which may limit its translatability to human studies.
将来の方向性
There are several future directions for the study of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. One area of interest is the use of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of biomarkers to predict response to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in patients with B-cell malignancies. Additionally, the study of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of active research.
合成法
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves several steps, including the preparation of the pyrazole intermediate, which is then coupled with the benzamide moiety. The final product is obtained through purification and isolation processes. The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been described in detail in several scientific publications.
科学的研究の応用
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit BTK activity and induce apoptosis in B-cell lines. In clinical trials, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has demonstrated promising results in patients with CLL, MCL, and DLBCL. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been studied in combination with other targeted therapies, such as venetoclax and lenalidomide, with encouraging results.
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-4-2-1-3-13(14)15(23)21-11-9-20-22(10-11)12-5-7-24-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQROCUHNIWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)

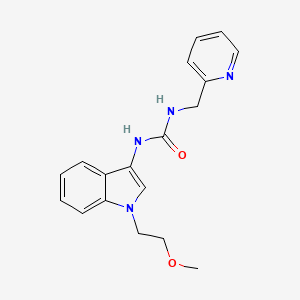

![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B2854777.png)
![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
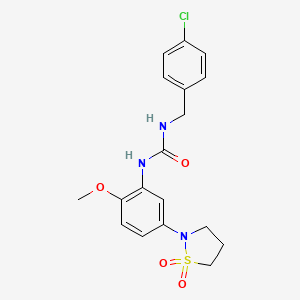
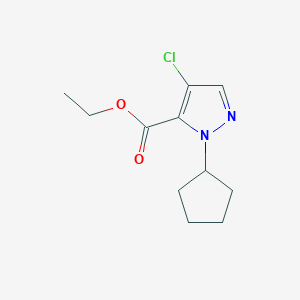
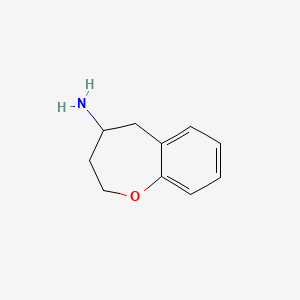
![Methyl 3-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2854787.png)
![2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide](/img/structure/B2854789.png)
![1-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2854790.png)
![(1R,3s,5S)-N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2854791.png)